4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
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Overview
Description
4-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a hydroxy group, a thiophen ring, and a benzenesulfonamide moiety
Mechanism of Action
Pharmacokinetics
. Its metabolic stability and excretion patterns would need further investigation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophen-2-yl pentyl alcohol. This intermediate is then reacted with chlorobenzenesulfonyl chloride under controlled conditions to introduce the benzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
(4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone
Uniqueness: 4-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Properties
IUPAC Name |
4-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c16-13-3-5-14(6-4-13)22(19,20)17-9-7-12(8-10-18)15-2-1-11-21-15/h1-6,11-12,17-18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHFJNYDWGHEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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